N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-14-6-4-5-13(15(14)26-2)16(22)19-18-21-20-17(27-18)11-7-9-12(10-8-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGSRYZWSMOZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazides
A widely reported method involves the cyclodehydration of N-(4-methanesulfonylbenzoyl)hydrazine-carbothioamide derivatives.
- Step 1 : React 4-methanesulfonylbenzoic acid (1.0 equiv) with thiosemicarbazide (1.2 equiv) in phosphorus oxychloride (POCl₃) under reflux for 6–8 hours.
- Step 2 : Neutralize the reaction mixture with ice-cold water, extract with ethyl acetate, and purify via recrystallization from ethanol.
Mechanism :
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by POCl₃-mediated dehydration to form the oxadiazole ring.
- IR (KBr) : 1,650 cm⁻¹ (C=N), 1,320 cm⁻¹ (S=O)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 3.28 (s, 3H, SO₂CH₃)
Condensation of Benzamide Oximes with Acyl Chlorides
Patent literature describes a two-step process using benzamide oximes and acyl chlorides:
- Step 1 : Prepare 4-methanesulfonylbenzamide oxime by reacting 4-methanesulfonylbenzonitrile with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 70°C for 4 hours.
- Step 2 : Treat the oxime with 2,3-dimethoxybenzoyl chloride (1.1 equiv) in 2-methyltetrahydrofuran (2-MeTHF) and aqueous NaOH (50%) at 60°C for 48 hours.
- Solvent Choice : 2-MeTHF enhances solubility and facilitates azeotropic drying.
- Yield : 78–82% after recrystallization from hot water.
Synthesis of 2,3-Dimethoxybenzoyl Chloride
Chlorination of 2,3-Dimethoxybenzoic Acid
- Step 1 : Reflux 2,3-dimethoxybenzoic acid (1.0 equiv) with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous dichloromethane (DCM) for 3 hours.
- Step 2 : Remove excess SOCl₂ and DCM under reduced pressure to obtain the acyl chloride as a pale-yellow solid (94% yield).
Safety Note : Conduct in a fume hood due to SOCl₂’s corrosive and toxic fumes.
Final Coupling Reaction
Amide Bond Formation
- Step 1 : Dissolve 5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) and 2,3-dimethoxybenzoyl chloride (1.05 equiv) in dry DMF.
- Step 2 : Add triethylamine (2.0 equiv) dropwise at 0°C, then stir at room temperature for 12 hours.
- Step 3 : Quench with ice water, filter the precipitate, and recrystallize from ethanol.
Yield : 68–75%
Purity : >95% (HPLC, C18 column, acetonitrile/water gradient)
Alternative Synthetic Routes
One-Pot Oxadiazole Formation
A patent method simplifies the synthesis by combining oxime formation and cyclization:
- Step 1 : React 4-methanesulfonylbenzonitrile with hydroxylamine (1.2 equiv) in methanol/water at 70°C.
- Step 2 : Directly add 2,3-dimethoxybenzoyl chloride and NaOH (50%) to the reaction mixture.
- Step 3 : Heat at 60°C for 24 hours to form the oxadiazole and amide bonds sequentially.
Advantages : Reduced purification steps; Yield : 70%
Analytical and Spectroscopic Validation
Key Spectral Data
| Technique | Observations |
|---|---|
| IR (KBr) | 1,720 cm⁻¹ (C=O), 1,650 cm⁻¹ (C=N), 1,320 cm⁻¹ (S=O) |
| ¹H NMR (DMSO-d₆) | δ 8.25 (d, 2H, Ar–H), 7.92 (d, 2H, Ar–H), 7.48–7.35 (m, 3H, benzamide), 3.89 (s, 6H, OCH₃), 3.30 (s, 3H, SO₂CH₃) |
| MS (EI) | m/z 457 [M+H]⁺ |
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
Purification Difficulties
- Issue : Co-precipitation of unreacted starting materials.
- Solution : Sequential washes with hot water (3×50 mL) and recrystallization from ethanol.
Chemical Reactions Analysis
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide has several scientific research applications, including:
Antioxidant Activity: The compound has been shown to exhibit significant antioxidant activity, which can be useful in preventing oxidative stress-related diseases.
Antibacterial Activity: It has demonstrated antibacterial properties against various gram-positive and gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
Anti-inflammatory Activity: The compound has been evaluated for its anti-inflammatory effects, which can be beneficial in treating inflammatory conditions.
Drug Discovery: Due to its diverse biological activities, the compound is being explored in drug discovery and development for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interference with bacterial cell wall synthesis or protein function. The anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The target compound’s structural analogs (Table 1) highlight key differences in substituents and their implications:
Notes:
- *Estimated based on molecular formula (C₁₇H₁₆N₃O₆S).
- †Calculated from molecular formulas in evidence.
Key Observations:
Electron-Withdrawing vs. Compounds with -CF₃ (e.g., compound 19 in ) share strong electron-withdrawing properties, but the target’s -SO₂CH₃ may offer better solubility due to polar sulfonyl interactions .
Benzamide Modifications :
- The 2,3-dimethoxybenzamide in the target provides electron-donating effects, contrasting with analogs like 3-trifluoromethylbenzamide (compound 19) or 4-bromobenzamide (compound 26), which are electron-deficient. This duality may optimize binding to hydrophobic and polar regions of biological targets .
Sulfur-Containing Groups :
Biological Activity
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structural arrangement that includes an oxadiazole ring and a methanesulfonyl group, which contribute to its reactivity and biological efficacy. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Oxadiazole Ring: Known for stability and diverse biological activities.
- Methanesulfonyl Group: Enhances solubility and reactivity.
- Dimethoxybenzamide Core: Contributes to the overall pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities including:
- Antibacterial Properties: Effective against various bacterial strains.
- Antitumor Effects: Demonstrated cytotoxicity against cancer cell lines.
- Antioxidant Activity: Ability to scavenge free radicals.
Antibacterial Activity
Studies have shown that derivatives of oxadiazole compounds exhibit significant antibacterial activity. For instance, a related compound demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential for development as antimicrobial agents.
Antitumor Activity
In vitro studies on cancer cell lines have revealed that this compound exhibits notable cytotoxic effects. A comparative analysis of several derivatives indicated that the presence of the oxadiazole ring significantly enhances anticancer properties. The IC50 values for cell lines such as A549 (lung cancer) were reported at approximately 11.20 μg/ml after 72 hours of treatment .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays. It showed moderate activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This property is crucial as it may contribute to the compound's overall therapeutic potential by mitigating oxidative stress in cells .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Binding: Potential binding to cellular receptors could modulate signal transduction pathways relevant to cell survival and growth.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 2,5-Dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Structure | Contains dichloro group | Antibacterial, Antitumor |
| N-[5-(4-Methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzothiophene | Structure | Nitro group enhances reactivity | Anticancer properties |
Case Studies
- Anticancer Study : A study involving the treatment of A549 lung cancer cells with various oxadiazole derivatives showed that compounds with methanesulfonyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that these modifications could lead to novel anticancer therapies .
- Antibacterial Efficacy : In a recent investigation, several oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that the methanesulfonyl group significantly improved antibacterial activity compared to similar compounds lacking this functional group.
Q & A
Q. What are the key steps for synthesizing N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves:
- Cyclocondensation : Formation of the 1,3,4-oxadiazole ring via dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux .
- Coupling Reactions : Amide bond formation between the oxadiazole intermediate and 2,3-dimethoxybenzamide using coupling agents like EDCI or DCC in aprotic solvents (e.g., DMF) .
- Optimization : Control temperature (60–80°C for cyclocondensation; room temperature for coupling) and pH (acidic for cyclization). Monitor via TLC or HPLC .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; oxadiazole ring protons at δ 8.0–8.5 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide; S=O stretch at ~1150 cm⁻¹ for sulfonyl groups) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 450.48 for C₁₈H₁₈N₄O₆S₂) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for targets like α-glucosidase or acetylcholinesterase .
Advanced Research Questions
Q. How do substituents (e.g., methoxy vs. sulfonyl groups) influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Computational Modeling : Use docking software (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or EGFR) .
Q. How to resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤1% v/v) .
- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions .
- Metabolic Stability Tests : Assess liver microsomal stability to rule out false negatives due to rapid degradation .
Q. What strategies improve solubility without compromising activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
